1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 2-fluoroethylamine with 4-nitro-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(2-aminoethyl)-4-nitro-1H-pyrazole-5-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: A simpler fluorinated compound with similar functional groups.
1-(2-fluoroethyl)-1H-1,2,3-triazole:
Uniqueness
1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both a nitro group and a fluoroethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-fluoroethyl)-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN4O3/c7-1-2-10-5(6(8)12)4(3-9-10)11(13)14/h3H,1-2H2,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJOORNSZCKSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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